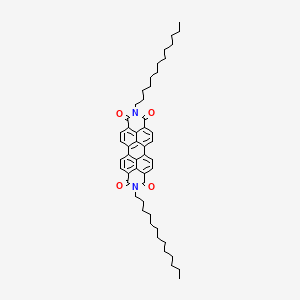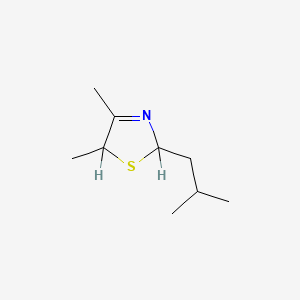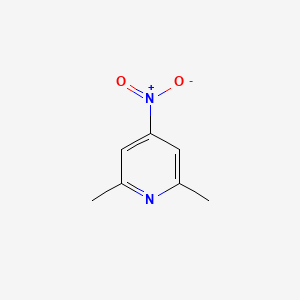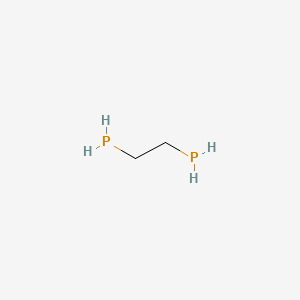
N,N'-Ditridecyl-3,4,9,10-Perylen-tetracarbonsäure-diimid
Übersicht
Beschreibung
N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is an organic compound with the molecular formula C50H62N2O4. It belongs to the family of perylene diimides, which are known for their excellent thermal stability, chemical resistance, and strong absorption in the visible region. This compound is widely used in various scientific and industrial applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide has a wide range of applications in scientific research, including:
Chemistry: Used as a dye and pigment due to its strong absorption in the visible region.
Biology: Employed in fluorescence microscopy and imaging due to its fluorescent properties.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs).
Wirkmechanismus
Target of Action
N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is primarily used in the field of electronics, specifically in the construction of organic field effect transistors . The compound’s primary targets are the electronic components of these devices .
Mode of Action
The compound interacts with its targets by participating in the injection mechanisms of the n-type (PTCDI-C13) vertical organic field effect transistor . This interaction results in changes to the electronic properties of the device .
Biochemical Pathways
Its effects on these pathways can influence the overall performance of the device .
Pharmacokinetics
The compound’s properties such as solubility and stability can impact its effectiveness in electronic devices .
Result of Action
The result of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide’s action is the alteration of the electronic properties of the devices it is used in . This can lead to changes in the device’s performance .
Action Environment
The action of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can be influenced by environmental factors such as temperature and humidity . These factors can affect the compound’s stability and efficacy in electronic devices .
Biochemische Analyse
Biochemical Properties
N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways. For example, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide has been shown to interact with DNA, potentially affecting gene expression and cellular functions .
Cellular Effects
The effects of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can affect the expression of specific genes involved in cell growth and differentiation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide exerts its effects through various mechanisms. It can bind to biomolecules such as DNA and proteins, influencing their structure and function. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. Furthermore, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can change over time in laboratory settings. This compound is known for its stability, but it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Studies have identified threshold effects, where the compound’s activity changes significantly at specific concentration levels .
Metabolic Pathways
N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. This compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Additionally, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can influence the synthesis and degradation of biomolecules, impacting overall metabolic balance .
Transport and Distribution
Within cells and tissues, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide within tissues can affect its overall biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical activity. For example, N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide can localize to the nucleus, where it interacts with DNA and regulatory proteins, affecting gene expression and cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with tridecylamine. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perylene tetracarboxylic acid derivatives.
Reduction: Reduction reactions can convert the diimide groups to amine groups.
Substitution: The compound can undergo substitution reactions where the tridecyl groups are replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Perylene tetracarboxylic acid derivatives.
Reduction: Perylene diamine derivatives.
Substitution: Various N-substituted perylene diimides.
Vergleich Mit ähnlichen Verbindungen
- N,N’-Dioctyl-3,4,9,10-perylenetetracarboxylic diimide
- N,N’-Dipentyl-3,4,9,10-perylenetetracarboxylic diimide
- N,N’-Bis(3-pentyl)perylene-3,4,9,10-bis(dicarboximide)
Comparison: N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide is unique due to its long tridecyl chains, which enhance its solubility in organic solvents and improve its film-forming properties. This makes it particularly suitable for applications in organic electronics where high-quality thin films are required. In contrast, compounds with shorter alkyl chains may have lower solubility and different film-forming characteristics .
Eigenschaften
IUPAC Name |
7,18-di(tridecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H62N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-51-47(53)39-29-25-35-37-27-31-41-46-42(32-28-38(44(37)46)36-26-30-40(48(51)54)45(39)43(35)36)50(56)52(49(41)55)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAZCFDCJHGAIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCCCCCCC)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H62N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130596 | |
| Record name | 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95689-92-2 | |
| Record name | 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95689-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,9-Ditridecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-ditridecyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















